![molecular formula C14H13Cl2NO2S B275342 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275342.png)
2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide, also known as Dichlorvos, is a widely used organophosphate insecticide. It is primarily used for the control of insects in agriculture, horticulture, and public health. Dichlorvos is a potent inhibitor of acetylcholinesterase, which is responsible for the breakdown of acetylcholine, a neurotransmitter in the nervous system.
Mécanisme D'action
2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide exerts its insecticidal effects by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine in the nervous system. This leads to an accumulation of acetylcholine, which overstimulates the nervous system and causes paralysis and death in insects. In mammals, 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide can also inhibit acetylcholinesterase, leading to similar effects. However, the toxicity of 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide in mammals is much lower than in insects, due to differences in the structure of the nervous system.
Biochemical and Physiological Effects:
2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide can have a wide range of biochemical and physiological effects in mammals, depending on the dose and duration of exposure. Acute exposure to high doses of 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide can cause symptoms such as nausea, vomiting, diarrhea, and convulsions. Chronic exposure to lower doses can lead to symptoms such as headaches, dizziness, fatigue, and memory loss. 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide has also been shown to have effects on the immune system, reproductive system, and liver function.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide has several advantages as a tool in scientific research. It is a potent inhibitor of acetylcholinesterase, which allows for the study of the effects of acetylcholine accumulation on the nervous system. It is also relatively inexpensive and easy to obtain. However, 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide has several limitations as well. It is highly toxic and must be handled with care. It can also have non-specific effects on other enzymes and receptors in the nervous system, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for research on 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide. One area of interest is the development of safer and more selective acetylcholinesterase inhibitors for use in insect control and scientific research. Another area of interest is the study of the long-term effects of 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide exposure on human health, particularly in populations that are exposed to low levels of the chemical on a chronic basis. Overall, 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide remains an important tool in scientific research and insect control, but its use must be carefully monitored to minimize its potential risks.
Méthodes De Synthèse
2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide is synthesized by the reaction of 2,4-dichlorobenzenesulfonyl chloride with N-(4-methylbenzyl)amine in the presence of a base, such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield.
Applications De Recherche Scientifique
2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide has been extensively studied for its insecticidal properties. It has been used in the control of a wide range of insects, including mosquitoes, flies, cockroaches, and beetles. 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide has also been used in the treatment of head lice, scabies, and other parasitic infestations. In addition, 2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide has been used as a tool in scientific research to study the effects of acetylcholinesterase inhibition on the nervous system.
Propriétés
Nom du produit |
2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide |
|---|---|
Formule moléculaire |
C14H13Cl2NO2S |
Poids moléculaire |
330.2 g/mol |
Nom IUPAC |
2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-10-2-4-11(5-3-10)9-17-20(18,19)14-7-6-12(15)8-13(14)16/h2-8,17H,9H2,1H3 |
Clé InChI |
LDPOYXWTNOVIHB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Ethoxy-1-naphthyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275259.png)
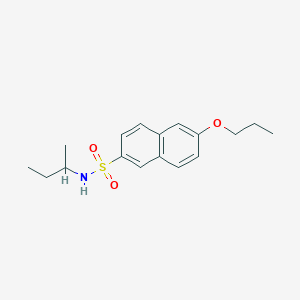
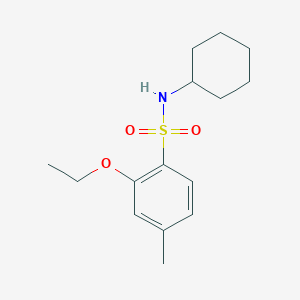
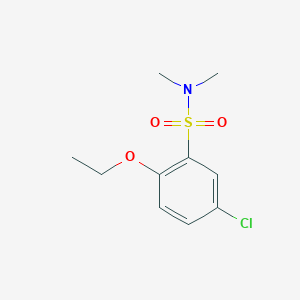
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)
![2-[(6-Propoxynaphthalen-2-yl)sulfonylamino]benzoic acid](/img/structure/B275306.png)

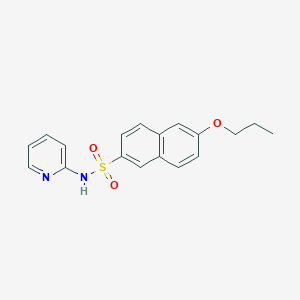
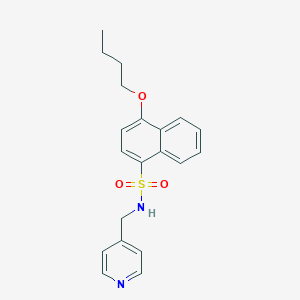




![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide](/img/structure/B275343.png)